Cas no 1416352-03-8 (2-methoxy-2-methylhexan-1-amine)

2-methoxy-2-methylhexan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-METHOXY-2-METHYL-HEXYLAMINE
- 1-Hexanamine, 2-methoxy-2-methyl-
- 2-methoxy-2-methylhexan-1-amine
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- インチ: 1S/C8H19NO/c1-4-5-6-8(2,7-9)10-3/h4-7,9H2,1-3H3
- InChIKey: CFRAQHLKZRAORG-UHFFFAOYSA-N
- ほほえんだ: C(N)C(OC)(C)CCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
2-methoxy-2-methylhexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293666-0.05g |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 0.05g |
$719.0 | 2023-05-27 | ||
Enamine | EN300-1293666-0.25g |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 0.25g |
$789.0 | 2023-05-27 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD323247-1g |
2-Methoxy-2-methyl-hexylamine |
1416352-03-8 | 95+% | 1g |
¥4200.0 | 2023-04-02 | |
Enamine | EN300-1293666-0.1g |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 0.1g |
$755.0 | 2023-05-27 | ||
Enamine | EN300-1293666-5.0g |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 5g |
$2485.0 | 2023-05-27 | ||
Enamine | EN300-1293666-1000mg |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1293666-250mg |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1293666-2500mg |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1293666-5000mg |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1293666-100mg |
2-methoxy-2-methylhexan-1-amine |
1416352-03-8 | 100mg |
$615.0 | 2023-09-30 |
2-methoxy-2-methylhexan-1-amine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-methoxy-2-methylhexan-1-amineに関する追加情報
Research Brief on 2-Methoxy-2-methylhexan-1-amine (CAS: 1416352-03-8) in Chemical Biology and Pharmaceutical Applications
2-Methoxy-2-methylhexan-1-amine (CAS: 1416352-03-8) is a chiral amine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and biocatalysis. This compound's unique structural features, including a methoxy group adjacent to a tertiary carbon center, make it an attractive scaffold for the development of novel bioactive molecules. Recent studies have explored its applications in asymmetric synthesis, enzyme inhibition, and as a precursor for pharmacologically active compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-methoxy-2-methylhexan-1-amine as a key intermediate in the synthesis of novel G protein-coupled receptor (GPCR) modulators. The researchers utilized the compound's chiral center to create enantiomerically pure ligands with high selectivity for adrenergic receptors. Molecular docking studies revealed that derivatives of this amine showed promising binding affinities in the range of 10-100 nM, suggesting potential applications in cardiovascular and neurological disorders.
In the field of biocatalysis, a recent breakthrough published in ACS Catalysis (2024) highlighted the use of 2-methoxy-2-methylhexan-1-amine as a substrate for engineered transaminases. The study reported the development of a novel enzymatic cascade that could efficiently convert this compound into valuable chiral amines with >99% enantiomeric excess. This green chemistry approach offers significant advantages over traditional synthetic methods, including reduced environmental impact and improved atom economy.
Pharmacokinetic studies of 2-methoxy-2-methylhexan-1-amine derivatives have shown promising results in preclinical models. A 2024 research article in Drug Metabolism and Disposition reported that fluorinated analogs of this compound exhibited excellent blood-brain barrier penetration and metabolic stability, with half-lives exceeding 8 hours in rodent models. These findings suggest potential applications in central nervous system-targeted therapies.
The safety profile of 2-methoxy-2-methylhexan-1-amine has been investigated in recent toxicological studies. While the parent compound shows moderate acute toxicity (LD50 = 350 mg/kg in rats), structural modifications have been shown to significantly improve its safety margin. Current research efforts are focused on developing prodrug strategies to further enhance the therapeutic index of derivatives based on this scaffold.
Looking forward, 2-methoxy-2-methylhexan-1-amine represents a promising chemical entity with multiple potential applications in pharmaceutical development. Its versatility as a chiral building block, combined with recent advances in its synthetic accessibility and biological evaluation, positions this compound as an important focus area for future research in medicinal chemistry and chemical biology.
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